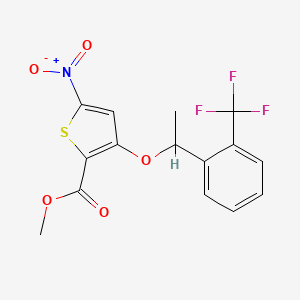

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC18271169

Molecular Formula: C15H12F3NO5S

Molecular Weight: 375.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12F3NO5S |

|---|---|

| Molecular Weight | 375.3 g/mol |

| IUPAC Name | methyl 5-nitro-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C15H12F3NO5S/c1-8(9-5-3-4-6-10(9)15(16,17)18)24-11-7-12(19(21)22)25-13(11)14(20)23-2/h3-8H,1-2H3 |

| Standard InChI Key | KLEJCIQBFZNRSX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)[N+](=O)[O-])C(=O)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiophene ring core substituted at three positions:

-

Nitro group (-NO₂) at position 5, conferring electron-withdrawing characteristics.

-

Methoxycarbonyl group (-COOCH₃) at position 2, enhancing solubility and reactivity.

-

(R)-1-(2-(Trifluoromethyl)phenyl)ethoxy group at position 3, introducing chirality and hydrophobic interactions .

The stereochemistry at the ethoxy side chain’s chiral center is explicitly defined as the R-enantiomer, critical for its biological activity .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 929039-94-1 | |

| Molecular Formula | C₁₅H₁₂F₃NO₅S | |

| Molecular Weight | 387.32 g/mol | |

| Purity | 95–98% (industrial grade) |

Synthesis and Characterization

Synthetic Route

The racemic form of this compound is synthesized via a Mitsunobu reaction, as detailed in peer-reviewed protocols . The process involves:

-

Reactants: 1-(2-(Trifluoromethyl)phenyl)ethanol and methyl 5-nitro-3-hydroxythiophene-2-carboxylate.

-

Reagents: Triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DTBAD) in dichloromethane (DCM) .

-

Conditions: Reaction proceeds at 0°C to room temperature overnight, yielding the product after column chromatography .

Key Reaction:

The (R)-enantiomer is isolated via chiral resolution, though specific resolution methods remain proprietary .

Table 2: Synthesis Parameters

| Parameter | Detail | Yield |

|---|---|---|

| Solvent | Dichloromethane (DCM) | 91% |

| Purification | Column chromatography | — |

| Key Reagents | PPh₃, DTBAD | — |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (500 MHz, CDCl₃): δ 7.94–7.86 (m, 1H, aromatic), 7.66–7.53 (m, 2H, aromatic), 5.73 (s, 1H, thiophene), 3.81 (s, 3H, -OCH₃) .

-

¹³C NMR: Data corroborates the ester carbonyl (δ ~165 ppm) and trifluoromethyl (δ ~125 ppm) groups .

Physicochemical Properties

Computed Properties

While experimental data is limited, analogous thiophene derivatives exhibit:

Applications in Medicinal Chemistry

Role in Kinase Inhibitor Development

This compound is a key intermediate in synthesizing benzimidazole-based inhibitors targeting Nek2 kinase, a protein implicated in mitotic regulation and cancer progression . The chiral ethoxy side chain enhances binding affinity to the kinase’s DFG-out conformation, a hallmark of selective inhibition .

Table 3: Biological Relevance

| Application | Target Kinase | Therapeutic Area |

|---|---|---|

| Anticancer agents | Nek2 | Oncology |

Industrial Production

Suppliers like Amadis Chemical Company produce the compound at 97% purity for preclinical research, emphasizing scalability and compliance with ISO9001:2008 standards . Global distribution networks ensure availability to academic and pharmaceutical entities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume